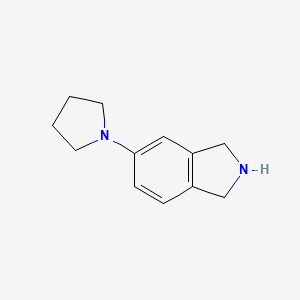![molecular formula C8H5N3O B8485196 Pyrido[2,3-b]pyrazine-7-carboxaldehyde](/img/structure/B8485196.png)
Pyrido[2,3-b]pyrazine-7-carboxaldehyde
Übersicht
Beschreibung
Pyrido[2,3-b]pyrazine-7-carboxaldehyde: is a heterocyclic compound with the molecular formula C₈H₅N₃O. It is a member of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of science and industry. The compound features a fused ring system consisting of a pyridine ring and a pyrazine ring, with an aldehyde functional group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine-7-carbaldehyde typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes with amines and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for pyrido[2,3-b]pyrazine-7-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[2,3-b]pyrazine-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrido[2,3-b]pyrazine-7-carboxylic acid.
Reduction: Pyrido[2,3-b]pyrazine-7-methanol.
Substitution: Various substituted pyrido[2,3-b]pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrido[2,3-b]pyrazine-7-carboxaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of potential therapeutic agents targeting various diseases .
Industry: In the industrial sector, pyrido[2,3-b]pyrazine-7-carbaldehyde is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific functional properties .
Wirkmechanismus
The mechanism of action of pyrido[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-b]pyrazine: The parent compound without the aldehyde functional group.
Pyrido[2,3-b]pyrazine-7-carboxylic acid: The oxidized form of pyrido[2,3-b]pyrazine-7-carbaldehyde.
Pyrido[2,3-b]pyrazine-7-methanol: The reduced form of pyrido[2,3-b]pyrazine-7-carbaldehyde.
Uniqueness: Pyrido[2,3-b]pyrazine-7-carboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for further chemical modifications.
Eigenschaften
Molekularformel |
C8H5N3O |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
pyrido[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C8H5N3O/c12-5-6-3-7-8(11-4-6)10-2-1-9-7/h1-5H |
InChI-Schlüssel |
YZYQOEMPUOXDRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Bromo(nitro)methylidene]-1-methylimidazolidine](/img/structure/B8485125.png)



![1-[(4-Nitrophenyl)(phenyl)methyl]-1H-imidazole](/img/structure/B8485145.png)









